molecular formula C20H12BrN B13898114 5-bromo-7H-dibenzo[c,g]carbazole

5-bromo-7H-dibenzo[c,g]carbazole

Cat. No.: B13898114
M. Wt: 346.2 g/mol
InChI Key: LAVSZGLUAFHKSD-UHFFFAOYSA-N
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Description

5-Bromo-7H-dibenzo[c,g]carbazole is a chemical compound with the molecular formula C20H12BrN It is a derivative of dibenzo[c,g]carbazole, where a bromine atom is substituted at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-7H-dibenzo[c,g]carbazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-bromo-7H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, particularly CYP1A1, leading to its metabolism and potential biological effects. The compound undergoes metabolic activation, forming reactive intermediates that can interact with DNA and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7H-dibenzo[c,g]carbazole is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C20H12BrN

Molecular Weight

346.2 g/mol

IUPAC Name

9-bromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12BrN/c21-16-11-18-20(15-8-4-3-7-14(15)16)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11,22H

InChI Key

LAVSZGLUAFHKSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Br

Origin of Product

United States

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